(1-Furan-2-yl-propyl)-methyl-amine
Overview
Description
(1-Furan-2-yl-propyl)-methyl-amine: is an organic compound that features a furan ring attached to a propyl chain, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Furan-2-yl-propyl)-methyl-amine typically involves the reaction of furan derivatives with appropriate alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: (1-Furan-2-yl-propyl)-methyl-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: (1-Furan-2-yl-propyl)-methyl-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study the interactions of furan derivatives with biological molecules. It may also serve as a building block for the synthesis of biologically active compounds .
Medicine: The compound’s structure may be modified to enhance its biological activity and therapeutic potential .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of (1-Furan-2-yl-propyl)-methyl-amine involves its interaction with molecular targets such as enzymes and receptors. The furan ring and methylamine group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- (2-{[1-(furan-2-yl)propyl]amino}ethyl)urea
- 1-(1-(furan-2-yl)propyl)hydrazine
Comparison: Compared to (1-Furan-2-yl-propyl)-methyl-amine, these similar compounds have different functional groups attached to the furan ring. For example, (2-{[1-(furan-2-yl)propyl]amino}ethyl)urea contains a urea group, while 1-(1-(furan-2-yl)propyl)hydrazine has a hydrazine group.
Uniqueness: The uniqueness of this compound lies in its specific combination of a furan ring, propyl chain, and methylamine group. This structure provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications .
Properties
IUPAC Name |
1-(furan-2-yl)-N-methylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-7(9-2)8-5-4-6-10-8/h4-7,9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFHUKXPMWQEDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CO1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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